molecular formula C15H13NO B14196398 Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- CAS No. 832076-73-0

Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)-

Cat. No.: B14196398
CAS No.: 832076-73-0
M. Wt: 223.27 g/mol
InChI Key: SKMYKHSVEUPRMJ-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom, with two methyl groups at positions 4 and 5, and a naphthalene group at position 2. This compound is part of the oxazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods

Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)- is unique due to the presence of the naphthalene group at position 2, which can significantly influence its chemical properties and biological activities. This structural feature distinguishes it from other oxazole derivatives and may contribute to its specific applications and effects .

Properties

IUPAC Name

4,5-dimethyl-2-naphthalen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-11(2)17-15(16-10)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMYKHSVEUPRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478806
Record name Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-73-0
Record name Oxazole, 4,5-dimethyl-2-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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